molecular formula C10H10F3NO3 B8126614 4-Hydroxy-N,N-dimethyl-2-trifluoromethoxy-benzamide

4-Hydroxy-N,N-dimethyl-2-trifluoromethoxy-benzamide

Cat. No.: B8126614
M. Wt: 249.19 g/mol
InChI Key: XHEZOOUZASLYQP-UHFFFAOYSA-N
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Description

4-Hydroxy-N,N-dimethyl-2-trifluoromethoxy-benzamide is an organic compound characterized by the presence of a trifluoromethoxy group, a hydroxy group, and a dimethylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N,N-dimethyl-2-trifluoromethoxy-benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The starting benzene derivative undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acylation: The amino group is then acylated with a suitable acyl chloride to form the benzamide.

    Trifluoromethylation: Introduction of the trifluoromethoxy group is achieved through a trifluoromethylation reaction using reagents like trifluoromethyl iodide and a base.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using a hydroxylating agent such as hydrogen peroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N,N-dimethyl-2-trifluoromethoxy-benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The trifluoromethoxy group can be reduced under specific conditions to yield different products.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of partially or fully reduced trifluoromethoxy derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

4-Hydroxy-N,N-dimethyl-2-trifluoromethoxy-benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.

Mechanism of Action

The mechanism of action of 4-Hydroxy-N,N-dimethyl-2-trifluoromethoxy-benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxy group can form hydrogen bonds with target proteins, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its flavor properties and used in the food industry.

    4-Hydroxy-2-quinolones: Exhibits diverse biological activities and is used in pharmaceuticals.

    4-Chloro-3-(trifluoromethyl)phenyl derivatives: Used in various agrochemical applications.

Uniqueness

4-Hydroxy-N,N-dimethyl-2-trifluoromethoxy-benzamide is unique due to the combination of its trifluoromethoxy, hydroxy, and dimethylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

4-hydroxy-N,N-dimethyl-2-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-14(2)9(16)7-4-3-6(15)5-8(7)17-10(11,12)13/h3-5,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEZOOUZASLYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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